molecular formula C15H18FN3O4S2 B3014060 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 1171495-45-6

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B3014060
CAS RN: 1171495-45-6
M. Wt: 387.44
InChI Key: BOUXNZAOUNUVEB-UHFFFAOYSA-N
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Description

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a novel G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The compound was discovered and synthesized as part of an effort to optimize previous leads . A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

While the exact molecular structure of this specific compound is not provided in the search results, it is part of a series of compounds that have been described as having an ether-based scaffold and a sulfone-based head group .

Scientific Research Applications

GIRK Channel Activation

The compound has been investigated as a novel activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in modulating cellular excitability and are involved in various physiological processes. Specifically, the GIRK1/2 subtype is widely expressed in the brain and peripheral tissues. Researchers have identified potent and selective GIRK1/2 activators based on the compound’s ether-based scaffold, which exhibit improved metabolic stability compared to existing urea-based compounds .

Antibacterial Activity

In practical research, the compound’s derivatives were evaluated for antibacterial action. The in vitro zone of inhibition (ZOI) method assessed the activity against pathogenic bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This investigation sheds light on potential antimicrobial applications .

Synthetic Approaches

Researchers have explored rapid synthetic approaches to libraries of diversified 1,2,4-thiadiazole-based molecules. While not directly related to applications, these synthetic methods contribute to the compound’s accessibility for further research and development .

Future Directions

The development of this compound represents a significant step forward in the search for selective and brain-penetrant pharmacological tool compounds . Future research may focus on further optimizing this compound and evaluating its potential as a therapeutic target for various indications .

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S2/c1-10-7-13(3-4-14(10)16)25(22,23)18-15-8-11(2)17-19(15)12-5-6-24(20,21)9-12/h3-4,7-8,12,18H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUXNZAOUNUVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide

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